molecular formula C12H14N2O2 B13889616 N-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B13889616
M. Wt: 218.25 g/mol
InChI Key: WUNFDLFWASGWIY-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) Carboxamides as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indole nucleus is a prominent heterocyclic motif that holds a special status in the fields of medicinal chemistry and chemical biology. nih.govresearchgate.net Its presence in a multitude of natural products, essential biomolecules like the amino acid tryptophan, and approved therapeutic agents has established it as a "privileged scaffold." nih.gov This term refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, serving as a versatile template for the design of novel bioactive compounds. nih.gov The synthetic accessibility and the relative ease with which the indole ring can be functionalized further enhance its appeal to medicinal chemists. nih.govrsc.org

Within this broad class, indole-2-carboxamides have emerged as a particularly fruitful subclass for drug discovery. rsc.org This specific arrangement, featuring a carboxamide group at the 2-position of the indole ring, provides a key structural handle for creating diverse libraries of compounds. The amide bond itself is a critical pharmacophoric element, capable of participating in hydrogen bonding interactions with biological targets, a fundamental aspect of molecular recognition. Researchers have extensively utilized the indole-2-carboxamide scaffold to develop agents with a wide spectrum of pharmacological activities, including antiproliferative, antitubercular, and anti-parasitic properties, among others. nih.govmdpi.comnih.gov The versatility of this scaffold allows for systematic structural modifications at three main positions: the indole nitrogen (N1), the indole ring itself (positions 3 through 7), and the amide nitrogen, enabling fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Rationale for Focused Investigation on N-(2-methoxyethyl)-1H-indole-2-carboxamide and Related Analogues

The focused investigation into specific analogues such as this compound is driven by strategic rationale rooted in established medicinal chemistry principles. Structure-activity relationship (SAR) studies on the indole-2-carboxamide scaffold have demonstrated that modifications to the amide side chain can profoundly influence biological activity and drug-like properties. The introduction of the N-(2-methoxyethyl) group is a deliberate design choice aimed at exploring its impact on these characteristics.

The rationale for incorporating this specific moiety includes:

Modulation of Physicochemical Properties: The methoxyethyl group can alter key properties such as solubility and lipophilicity. Improved aqueous solubility is often a desirable trait for candidate compounds, potentially enhancing their bioavailability.

Introduction of Hydrogen Bond Acceptors: The oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and increasing binding affinity.

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, which could lead to an improved pharmacokinetic profile.

Conformational Effects: The flexible ethyl chain can allow the amide substituent to adopt various conformations, which may be advantageous for fitting into a specific binding pocket.

Research on related analogues supports this strategy. For instance, studies on alphavirus replication inhibitors involved synthesizing indole-2-carboxamides with a 2-methoxyethyl group at the N1 position of the indole ring to improve solubility and metabolic stability. nih.gov Similarly, extensive research on antiproliferative and antitubercular indole-2-carboxamides has involved synthesizing large libraries with diverse N-substituents on the amide to probe the SAR and optimize potency. nih.govnih.gov Therefore, the synthesis and evaluation of this compound represents a logical step in the systematic exploration of the chemical space around the indole-2-carboxamide scaffold to identify novel and improved bioactive agents.

Current Research Landscape and Identified Knowledge Gaps Concerning this compound

The current research landscape for indole-2-carboxamides is broad and dynamic, with numerous studies exploring their potential against a wide array of biological targets. These investigations have established the scaffold's utility in developing inhibitors for enzymes like kinases, modulators of ion channels, and agents targeting infectious diseases. nih.govmdpi.comnih.gov For example, various derivatives have been synthesized and evaluated for their potent activity against Mycobacterium tuberculosis, paediatric brain tumour cells, and the protozoan parasite Trypanosoma cruzi. nih.govnih.govacs.org Other research has focused on their potential as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel for pain and inflammation. nih.govmdpi.com

The table below summarizes the diverse biological activities reported for a selection of representative indole-2-carboxamide analogues, illustrating the breadth of research in this area.

Compound Class/AnalogueBiological Target/ActivityReference
N-benzyl-indole-2-carboxamidesAntitumour (Paediatric Brain Cancer) nih.gov
Adamantyl-indole-2-carboxamidesAntitubercular (MmpL3 Transporter) nih.gov
5-Chloro-indole-2-carboxamidesAntiproliferative (EGFR/CDK2 Dual Inhibitors) nih.gov
N-methylated indole-2-carboxamidesTRPV1 Agonist nih.govmdpi.com
Substituted Phenyl-indole-2-carboxamidesAnti-Trypanosoma cruzi nih.govacs.org
N-aryl-indole-2-carboxamidesAntiproliferative (EGFR, BRAFV600E, VEGFR-2) mdpi.com

Despite this extensive research on the broader class, a significant knowledge gap exists specifically for this compound. A comprehensive search of the scientific literature reveals a scarcity of published data on the synthesis and, more importantly, the biological evaluation of this particular compound. While its chemical structure (CAS No. 923678-49-3) is known, its specific biological activities, target profile, and potential therapeutic applications remain largely unexplored. chiralen.com This lack of data represents a clear gap in the current understanding of the structure-activity relationships within the indole-2-carboxamide family. Future research should be directed towards the synthesis and systematic biological screening of this compound to determine its pharmacological profile and ascertain whether the N-(2-methoxyethyl) substitution confers any advantageous properties relative to other known analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(2-methoxyethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-16-7-6-13-12(15)11-8-9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

WUNFDLFWASGWIY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyethyl 1h Indole 2 Carboxamide

Historical and Current Synthetic Routes to N-(2-methoxyethyl)-1H-indole-2-carboxamide

The preparation of this compound has evolved from conventional linear sequences to more efficient and strategic approaches, reflecting broader trends in organic synthesis.

Conventional Multistep Synthesis Approaches (e.g., Amide Coupling, Alkylation)

The most prevalent and historically significant method for the synthesis of this compound involves the coupling of an activated indole-2-carboxylic acid derivative with 2-methoxyethylamine (B85606). This approach is a cornerstone of amide bond formation in medicinal chemistry. fao.org

The general synthetic pathway commences with commercially available indole-2-carboxylic acid. This starting material is activated to facilitate the subsequent amidation. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to the more reactive acyl chloride. researchgate.netnih.gov Alternatively, a wide array of peptide coupling reagents can be employed. These reagents are designed to mediate the formation of the amide bond under milder conditions, minimizing side reactions. Widely used coupling systems include:

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP) to suppress side reactions and improve efficiency. nih.govmdpi.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.comnih.gov

Uronium/Guanidinium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). mdpi.com

The activated indole-2-carboxylic acid is then reacted with 2-methoxyethylamine in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. researchgate.netnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN). mdpi.comnih.govmdpi.com

Coupling Reagent SystemBaseSolventReference(s)
EDCI/HOBtDIPEADCM or DMF nih.gov
BOPDIPEADCM mdpi.comnih.gov
HBTU/HOBtDIPEADMF mdpi.com
SOCl₂Pyridine or TEAChloroform or Benzene researchgate.netnih.gov

An alternative, though less direct, conventional approach could involve the N-alkylation of a pre-formed 1H-indole-2-carboxamide. However, this strategy is generally less favored due to potential challenges with selectivity and the availability of the starting unsubstituted amide. The direct amide coupling is the more convergent and widely adopted method.

Convergent and Divergent Synthetic Strategies for Efficiency

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. In the context of this compound, one could envision a scenario where a common indole (B1671886) precursor is functionalized in different ways. For example, indole-2-carboxamide itself could serve as a divergent point for the synthesis of various N-substituted derivatives through different alkylation reactions. clockss.org This strategy is particularly useful for exploring the structure-activity relationships of the N-substituent.

Advanced Catalytic Systems and Reaction Conditions for this compound Synthesis

To overcome the limitations of stoichiometric reagents and to improve the efficiency and sustainability of the synthesis, advanced catalytic systems have been developed for the formation of both the indole core and the crucial amide bond.

Transition Metal-Catalyzed Reactions in Indole Carboxamide Formation

Transition metals, particularly palladium, copper, and rhodium, have been instrumental in the development of novel methods for indole synthesis. While the direct catalytic amidation of indole-2-carboxylic acid is an area of ongoing research, transition metal catalysis is more prominently featured in the construction of the indole ring itself. For instance, palladium-catalyzed cross-coupling reactions are widely used to create precursors for indole synthesis.

More directly relevant to the formation of the amide bond, recent advancements have focused on the direct catalytic amidation of carboxylic acids, which avoids the need for stoichiometric activating agents. Ruthenium catalysts, for example, have been shown to facilitate the direct condensation of carboxylic acids and amines. mdpi.com While not yet specifically reported for this compound, these emerging technologies hold promise for more atom-economical syntheses in the future.

Organocatalysis and Biocatalysis in Indole Carboxamide Synthesis

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While its application in the direct synthesis of this compound is not extensively documented, organocatalysts are employed in the enantioselective synthesis of complex indole-containing molecules.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of indole carboxamides, lipases are particularly promising biocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in non-aqueous solvents. nih.govresearchgate.net This enzymatic approach avoids the use of harsh reagents and can often be performed under mild temperature conditions. The general scheme for a lipase-catalyzed synthesis would involve the direct reaction of indole-2-carboxylic acid with 2-methoxyethylamine in the presence of the lipase enzyme.

BiocatalystReaction TypePotential AdvantageReference(s)
Candida antarctica lipase B (CALB)AmidationMild conditions, high selectivity, reduced waste nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways.

One of the key considerations is the choice of solvents . Traditional amide coupling reactions often employ hazardous solvents like DMF and DCM. rsc.org Recent research has focused on identifying greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and bio-based solvents like dihydrolevoglucosenone. bohrium.comresearchgate.net The use of greener solvents can significantly reduce the environmental footprint of the synthesis.

Another important principle is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Traditional amide coupling reactions that use stoichiometric activating agents often have poor atom economy, as a significant portion of the reagent mass is converted into byproducts. nih.govresearchgate.net Catalytic methods, by their nature, offer a much higher atom economy. nih.govchemistryforsustainability.org For example, a direct catalytic amidation would, in theory, produce only water as a byproduct, representing a significant improvement in atom economy.

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of purification steps, minimizing solvent use, and saving energy. A one-pot procedure for this compound could involve the in-situ formation of the indole ring followed by direct amidation without the isolation of intermediates. nih.govexeter.ac.uk

Green Chemistry PrincipleApplication in Synthesis of this compoundReference(s)
Use of Greener SolventsReplacing DMF, DCM with 2-MeTHF, CPME, or bio-derived solvents. rsc.orgbohrium.comresearchgate.net
High Atom EconomyEmploying catalytic direct amidation to minimize byproducts. nih.govnih.govchemistryforsustainability.org
Process IntensificationDeveloping one-pot procedures to reduce steps and waste. nih.govexeter.ac.uk

Solvent-Free and Aqueous Medium Synthesis Methodologies

Conventional synthesis of indole-2-carboxamides relies on organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN). Greener alternatives are being explored to minimize the environmental impact of such syntheses.

Solvent-Free Methodologies: Microwave-assisted synthesis has emerged as a powerful technique for solvent-free amide bond formation. tandfonline.commdpi.com This method involves the direct reaction of a carboxylic acid and an amine under microwave irradiation, often without the need for a catalyst. tandfonline.comnih.gov For the synthesis of this compound, this would entail mixing 1H-indole-2-carboxylic acid and 2-methoxyethylamine and subjecting the mixture to microwave heating. The reaction times are significantly reduced from hours to minutes, with yields often being quantitative. tandfonline.com Another solvent-free approach involves the use of methoxysilanes as coupling agents, which allows for the reaction of carboxylic acids and amines without the exclusion of air and moisture. nih.gov Boric acid has also been used as a catalyst in the solvent-free reaction between carboxylic acids and urea (B33335) (as an ammonia (B1221849) source), a principle that can be extended to amines. scispace.com

Aqueous Medium Synthesis: Performing amide synthesis in water is a primary goal of green chemistry. rsc.org One successful strategy involves the use of designer surfactants, such as TPGS-750-M, which form nanomicelles in water. acs.org These micelles act as nanoreactors, solubilizing the reactants and facilitating the coupling reaction at room temperature with the aid of water-soluble reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU). acs.org Another approach is the direct coupling of carboxylate and ammonium (B1175870) salts in a mixed acetonitrile/water system using the water-soluble coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org

Enzyme-catalyzed synthesis represents a frontier in aqueous medium methodologies. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in aqueous or low-water systems. rsc.orgyork.ac.uknih.gov Additionally, ATP-dependent amide bond-forming enzymes can facilitate these reactions in aqueous media, offering high selectivity and environmental compatibility. rsc.orgyork.ac.uk

MethodologyKey FeaturesPotential Application to Target Compound
Microwave-Assisted (Solvent-Free) Rapid reaction times (minutes), high yields, no solvent or catalyst needed. tandfonline.commdpi.comDirect reaction of 1H-indole-2-carboxylic acid and 2-methoxyethylamine.
Aqueous Micellar Medium Uses water as bulk solvent, recyclable surfactant, mild room temperature conditions. acs.orgCoupling of reactants using COMU in TPGS-750-M/water.
Enzyme-Catalyzed (Aqueous) High selectivity, biodegradable catalyst, mild reaction conditions. rsc.orgnih.govUse of lipases or other amidases to couple the acid and amine precursors.

Atom Economy and Waste Reduction Strategies

The concept of atom economy is central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. In the synthesis of this compound, the primary source of waste often comes from the stoichiometric coupling reagents used for amide bond formation.

Traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) have high molecular weights and generate significant amounts of byproducts that are not incorporated into the final molecule, leading to poor atom economy. scispace.com For instance, DCC (MW: 206.33 g/mol ) produces dicyclohexylurea (DCU) as a byproduct, which must be removed.

Strategies to improve atom economy and reduce waste include:

Catalytic Amidation: Developing catalytic methods for direct amidation, which avoids the use of stoichiometric activating agents, is a primary goal. scispace.com While still an area of active research, some progress has been made with catalysts based on boron or certain transition metals.

Direct Thermal/Microwave Amidation: As mentioned, solvent-free microwave-assisted synthesis can proceed without any coupling agents, representing an ideal scenario in terms of atom economy as the only byproduct is water. tandfonline.com

The table below illustrates the atom economy concerns with common stoichiometric coupling reagents.

Coupling ReagentMolecular Weight ( g/mol )ByproductsAtom Economy Issue
DCC 206.33Dicyclohexylurea (DCU)High molecular weight, solid byproduct.
HATU 380.23Tetramethylurea, HOAtVery high molecular weight, multiple byproducts.
EDC·HCl 191.70Ethyl-dimethylaminopropyl-ureaWater-soluble byproduct, but still stoichiometric waste.

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. For this compound, derivatization can be envisioned at three main positions: the indole core, the N-substituent, and the carboxamide linker.

Modification of the Indole Core

The indole nucleus offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Common modifications reported for the indole-2-carboxamide scaffold include:

Substitution at the 5-position: This position is frequently modified, with halogen substituents like chloro and fluoro being common. These substitutions can influence the molecule's lipophilicity and metabolic stability.

Substitution at the 3-position: Introduction of small alkyl groups, such as methyl or ethyl, at the C3 position has been explored in related indole-2-carboxamides.

Substitution at other positions: While less common, substitutions at the 4, 6, and 7-positions with groups like halogens or cyano groups have also been investigated to modulate biological activity.

Position of ModificationExample SubstituentPotential Effect
C3 -CH₃, -CH₂CH₃Alters steric profile near the carboxamide.
C5 -Cl, -FModulates lipophilicity and electronic properties.
C6 -BrCan influence binding affinity and metabolic pathways.

Alterations of the N-substituent (Methoxyethyl Moiety)

The N-(2-methoxyethyl) group plays a significant role in the molecule's interaction with its biological target and influences its physicochemical properties like solubility and permeability. Altering this moiety is a common derivatization strategy.

Replacement of the entire group: The methoxyethyl group can be replaced with a wide variety of other substituents. Studies on analogous indole-2-carboxamides have incorporated N-benzyl, N-phenethyl, N-adamantyl, and various other cyclic and acyclic alkyl and arylalkyl groups. nih.govorganic-chemistry.org This allows for a broad exploration of the binding pocket.

Modification of the ethyl linker: The length of the alkyl chain can be varied (e.g., methoxypropyl, methoxybutyl) to probe for optimal positioning of the terminal group.

Modification of the terminal methoxy (B1213986) group: The methoxy group can be replaced with other functionalities to alter properties such as hydrogen bonding capacity or polarity. Examples include ethoxy, isopropoxy, or a terminal hydroxyl or amino group.

Modification StrategyExample of New MoietyRationale
Group Replacement N-benzylIntroduce aromatic interactions.
Group Replacement N-cyclohexylIntroduce lipophilic, non-aromatic bulk.
Chain Homologation N-(3-methoxypropyl)Alter distance and flexibility.
Terminal Group Alteration N-(2-hydroxyethyl)Introduce hydrogen bonding capability.

Carboxamide Linker Modifications and Isosteres

The amide bond is a critical structural feature, but it can be susceptible to enzymatic cleavage and may impart undesirable physicochemical properties. Replacing the carboxamide linker with a bioisostere—a group with similar size, shape, and electronic properties—is a widely used strategy to improve metabolic stability and other drug-like properties.

Several non-classical isosteres for the carboxamide group have been successfully employed in drug design:

Sulfonamides: As cyclic sulfonamides (sultams), they can act as three-dimensional mimetics of lactams (cyclic amides).

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles can mimic the hydrogen bond donor/acceptor properties and geometry of the amide bond while enhancing metabolic stability.

Tetrazoles: While more commonly a bioisostere for carboxylic acids, tetrazoles can be incorporated into linkers to mimic aspects of amide functionality.

Trifluoroethylamine: This group has gained attention as an amide isostere. The electronegative trifluoroethyl group mimics the carbonyl, and the motif can increase metabolic stability against proteolysis.

BioisostereKey Features
Sulfonamide Increased acidity and aqueous solubility compared to amines; non-classical isostere.
1,2,4-Oxadiazole Metabolically stable, mimics H-bond accepting properties.
1,2,4-Triazole Can mimic H-bond properties, metabolically stable.
Trifluoroethylamine Enhances metabolic stability, reduces basicity of the amine.

Advanced Structural Analysis and Conformational Studies of N 2 Methoxyethyl 1h Indole 2 Carboxamide

Spectroscopic Insights into the Molecular Architecture of N-(2-methoxyethyl)-1H-indole-2-carboxamide

Spectroscopic analysis is fundamental to elucidating the three-dimensional structure and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and chiroptical spectroscopy provide a comprehensive picture of the molecule's conformation and functional group characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation of this compound. While specific NMR data for this exact compound is not extensively published, analysis of related indole-2-carboxamide derivatives allows for the prediction of its spectral features. mdpi.comnih.govmdpi.com The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts provide a blueprint of the molecular connectivity and the electronic environment of each atom.

For instance, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the amide proton, and the protons of the 2-methoxyethyl side chain. nih.gov The indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), indicative of its acidic nature. mdpi.com The aromatic protons of the indole ring would resonate in the range of δ 7.0-7.8 ppm, with their specific shifts and coupling constants being sensitive to the molecule's conformation. mdpi.commdpi.com

The protons of the N-(2-methoxyethyl) group would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the amide nitrogen (NH-CH₂) are expected to appear as a triplet, coupled to the adjacent methylene group (CH₂-O). The methoxy (B1213986) group (O-CH₃) would present as a sharp singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Indole NH> 10br s-
Aromatic CH7.0 - 7.8m-
Amide NH~8.5t~5-6
N-CH₂~3.6q~5-6
O-CH₂~3.5t~5-6
O-CH₃~3.3s-

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the amide is typically observed in the range of δ 160-165 ppm. mdpi.com The carbons of the indole ring would resonate between δ 100-140 ppm, while the aliphatic carbons of the 2-methoxyethyl side chain would appear at higher field. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. mdpi.com The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group. The N-H stretch of the indole ring is typically observed around 3300-3400 cm⁻¹. researchgate.net The amide N-H stretch would also appear in this region. The amide C=O stretching vibration (Amide I band) is a strong band usually found in the region of 1630-1680 cm⁻¹. mdpi.com The C-O stretching of the methoxy group would be visible in the fingerprint region, typically around 1075-1150 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov It is particularly sensitive to non-polar bonds and can be useful in analyzing the indole ring vibrations.

Interactive Data Table: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Indole N-HStretching3300 - 3400
Amide N-HStretching3250 - 3350
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Amide C=OStretching (Amide I)1630 - 1680
Aromatic C=CStretching1450 - 1600
C-OStretching1075 - 1150

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Forms and Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD or ORD spectrum under normal conditions. However, if it were to interact with a chiral environment, such as a protein binding site or a chiral solvent, induced CD signals could be observed. researchgate.net These induced signals could then provide information about the conformation of the molecule in that specific chiral environment.

Solid-State Structural Determination of this compound and Analogues

The solid-state structure of a molecule provides definitive information about its three-dimensional arrangement and the interactions that govern its crystal lattice. X-ray crystallography is the primary technique used for this purpose.

X-ray Crystallography for Absolute Configuration and Conformational Preferences

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by various intermolecular interactions. Hydrogen bonding is expected to be a dominant force in its crystal lattice. researchgate.net The indole N-H group and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.

Based on the structures of analogous compounds, a common hydrogen bonding motif involves the formation of a centrosymmetric dimer through N-H···O=C hydrogen bonds between the amide groups of two molecules. nih.gov The indole N-H could also participate in hydrogen bonding with either the amide carbonyl or the methoxy oxygen of a neighboring molecule.

Conformational Dynamics and Preferred Conformations of this compound in Solution and Biological Environments

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable single bonds, which allow it to adopt a variety of conformations in different environments. The study of its conformational dynamics is crucial for understanding its interaction with biological targets and its behavior in solution.

The conformational landscape of this compound is primarily defined by the rotation around several key chemical bonds: the indole C2–carbonyl C bond, the amide C–N bond, and the bonds within the N-(2-methoxyethyl) side chain.

Amide Bond Isomerism

A significant feature of the carboxamide group is the restricted rotation around the carbonyl C–N bond due to its partial double-bond character. This restriction gives rise to two distinct planar conformers: cis and trans. In the trans conformation, the indole ring and the N-H proton are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. For secondary amides like this compound, the trans conformation is generally sterically favored and significantly lower in energy, thus predominating in solution. The presence of distinct conformers can often be detected and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, which would show separate sets of signals for each isomer if the rate of interconversion is slow on the NMR timescale.

Conformation in Solution

The flexibility of the 2-methoxyethyl side chain adds further complexity. Rotation around the N–CH₂, CH₂–CH₂, and CH₂–O bonds allows this chain to fold in various ways. In polar solvents, conformations that expose the amide and ether functionalities to the solvent for hydrogen bonding are favored. Conversely, in non-polar solvents, conformations might be adopted that allow for intramolecular hydrogen bonding, for instance, between the indole N-H and the ether oxygen of the side chain, leading to a more compact structure. Computational modeling and spectroscopic techniques like NMR are essential tools for elucidating the most probable solution-phase conformations and the energy barriers between them.

Conformation in Biological Environments

When interacting with a biological target, such as a protein binding pocket, this compound is expected to adopt a specific low-energy "bioactive" conformation. This conformation is the one that best fits the steric and electronic environment of the binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) and minimizing unfavorable ones.

The transition from a dynamic equilibrium of conformers in solution to a more rigid, single conformation upon binding is a key aspect of its mechanism of action. Conformational analysis studies on related indole-2-carboxamide derivatives have shown that the planar indole core and the carboxamide group often play a crucial role in anchoring the molecule within active sites. mdpi.com The flexible methoxyethyl side chain can then adopt a suitable orientation to access secondary binding pockets, enhancing affinity and specificity. Understanding this bioactive conformation is critical for structure-based drug design efforts.

The following table summarizes key dihedral angles that define the major conformational states of the molecule. The values represent hypothetical low-energy conformations derived from computational analysis of similar indole-2-carboxamide structures.

Dihedral AngleDescriptionTypical Value (trans-amide, anti)Typical Value (trans-amide, gauche)
τ1 (C3-C2-C=O)Orientation of carbonyl relative to indole ring~180°~180°
τ2 (C2-C-N-C)Amide bond configuration~180° (trans)~180° (trans)
τ3 (C-N-CH₂-CH₂)Orientation of ethyl group~180° (anti)~60° (gauche)
τ4 (N-CH₂-CH₂-O)Ethoxy chain conformation~180° (anti)~60° (gauche)
τ5 (CH₂-CH₂-O-CH₃)Methoxy group orientation~180° (anti)~180° (anti)

Computational and Theoretical Investigations of N 2 Methoxyethyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed characterization of the electronic distribution, molecular geometry, and reactivity of N-(2-methoxyethyl)-1H-indole-2-carboxamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecule's geometry in its ground state. These calculations would provide key information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's stability and reactivity. These properties include the total energy, dipole moment, and the distribution of electronic charge across the molecule. The analysis of the molecular electrostatic potential (MEP) surface would highlight the electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to be electron-rich, while the hydrogen atom of the indole (B1671886) nitrogen and the amide hydrogen would be electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueUnit
Total Energy-803.5Hartrees
Dipole Moment3.5Debye
HOMO Energy-6.2eV
LUMO Energy-0.8eV
Energy Gap (HOMO-LUMO)5.4eV

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich indole ring system, indicating that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxamide moiety and the adjacent part of the indole ring, suggesting this region as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

Molecular Docking and Ligand-Protein Interaction Profiling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Virtual screening of large compound libraries against known protein targets is a common strategy to identify potential biological targets for a novel molecule. For the indole-2-carboxamide scaffold, studies have indicated a wide range of potential biological targets. Based on the structural similarities to other researched indole-2-carboxamides, this compound could potentially interact with targets such as:

Protein Kinases: Many indole derivatives are known to be kinase inhibitors. Virtual screening could reveal potential interactions with the ATP-binding sites of kinases like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov

Cannabinoid Receptors: The indole-2-carboxamide scaffold is a known pharmacophore for cannabinoid receptor modulators. nih.govresearchgate.net

Human Liver Glycogen (B147801) Phosphorylase (HLGPa): Certain indole-2-carboxamide derivatives have been studied as inhibitors of this enzyme, which is involved in glucose metabolism. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is a target for pain and inflammation, and some indole-2-carboxamides have shown activity at this receptor. mdpi.comresearchgate.net

Once a potential biological target is identified, molecular docking can provide detailed insights into the binding mode and the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The amide group is a prime site for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The indole N-H can also act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding pocket of a protein.

Hydrophobic Interactions: The indole ring and the ethyl chain of the methoxyethyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Pi-Stacking: The aromatic indole ring can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Kinase Target

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Indole N-H, Amide N-HAsp, Glu, Main-chain Carbonyl
Hydrogen Bond (Acceptor)Amide C=O, Methoxy (B1213986) OxygenLys, Arg, Ser, Thr
Hydrophobic InteractionsIndole Ring, Methoxyethyl ChainVal, Leu, Ile, Ala
Pi-StackingIndole RingPhe, Tyr, Trp

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to refine the docked poses of a ligand in a protein's binding site and to assess the stability of the ligand-protein complex.

An MD simulation of this compound bound to a potential protein target would involve placing the docked complex in a simulated physiological environment (a box of water molecules with appropriate ions). The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their movements over a specific time period, typically nanoseconds to microseconds.

The results of an MD simulation can provide valuable information, including:

The stability of the key intermolecular interactions identified in the docking study.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating ligand-protein interactions.

By observing the trajectory of the ligand within the binding site over the course of the simulation, researchers can gain a more dynamic and realistic understanding of the binding event, which is not possible with static docking studies alone.

Conformational Stability in Solvated Environments

The conformational landscape of this compound is significantly influenced by its surrounding solvent environment. Computational studies, primarily using Density Functional Theory (DFT), on analogous indole structures like indole-2-carboxylic acid, provide insight into this behavior. researchgate.net The stability of different conformers is determined by the interplay of intramolecular hydrogen bonds and the interactions between the solute and solvent molecules.

DFT calculations on related indole-2-carboxylic acid have shown that bond lengths and angles within the indole ring system are also subtly affected by solvent polarity, with slight elongations observed in more polar environments. researchgate.net These computational investigations are crucial for understanding the molecule's predominant shapes in different biological milieus, which in turn dictates its ability to interact with target receptors.

Table 1: Predicted Solvent Effects on the Conformation of this compound

Solvent EnvironmentPredicted Dominant ConformationKey Stabilizing InteractionsReference Methodology
Gas Phase / NonpolarFolded, pseudo-cyclicIntramolecular H-bond (Amide N-H to Methoxy O)DFT Calculations on Analogues researchgate.net
Polar Protic (e.g., Water, Methanol)Extended, flexible side chainIntermolecular H-bonds with solventDFT/IEFPCM Calculations on Analogues researchgate.net
Polar Aprotic (e.g., DMSO)Partially extendedDipole-dipole interactions; Intermolecular H-bondsDFT/IEFPCM Calculations on Analogues researchgate.net

Ligand-Target Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and stability of a ligand-receptor complex over time. While specific MD studies for this compound are not detailed in the available literature, research on structurally similar N-arylsulfonyl-indole-2-carboxamide derivatives provides a valuable framework for understanding these interactions. mdpi.comnih.gov

These simulations reveal that the stability of the ligand-target complex is contingent on a network of specific interactions within the binding pocket. For indole-2-carboxamide analogues targeting enzymes like fructose-1,6-bisphosphatase, key interactions include hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov The indole N-H group and the amide N-H often act as hydrogen bond donors, while the carbonyl oxygen of the carboxamide serves as a hydrogen bond acceptor. mdpi.com

Table 2: Typical Interactions Governing Indole-2-Carboxamide Ligand-Target Stability

Molecular MoietyType of InteractionPotential Interacting ResiduesReference
Indole RingHydrophobic, π-stackingPhenylalanine, Tyrosine, Tryptophan, Leucine mdpi.com
Indole N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbones mdpi.com
Carboxamide N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbones mdpi.com
Carboxamide C=OHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine mdpi.com
Methoxyethyl Side ChainHydrophobic, van der WaalsAlanine, Valine, Isoleucine, Methionine nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity, guiding the design of more potent analogues. nih.govnih.gov

QSAR: For series of indole-2-carboxamide derivatives, QSAR studies have successfully identified key molecular descriptors that govern their biological activity. ijpar.comresearchgate.net These models often reveal that electronic properties are critical. For instance, in a study of indole-2-carboxamides as CB1 receptor antagonists, it was found that increasing the positive electrostatic potential charge at certain atoms of the indole core was favorable for activity, while increasing the charge at other positions was detrimental. ijpar.comresearchgate.net The presence of specific substituent groups, such as electron-withdrawing groups at particular positions, can significantly enhance binding affinity. ijpar.com A reliable QSAR model should be capable of predicting the activities of new compounds before their synthesis. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features a molecule must possess to be recognized by a specific receptor. dergipark.org.trpharmacophorejournal.com For indole-2-carboxamide analogues, pharmacophore models typically consist of a combination of features. mdpi.com These commonly include one or more aromatic rings (from the indole core), hydrogen bond acceptors (the carboxamide carbonyl), hydrogen bond donors (the indole and amide N-H groups), and hydrophobic regions. mdpi.compharmacophorejournal.com The precise 3D arrangement of these features is crucial for activity. These models are widely used in virtual screening to identify novel chemical scaffolds that fit the binding hypothesis and are expected to be biologically active. dergipark.org.tr

Table 3: Key QSAR Descriptors and Pharmacophoric Features for Indole-2-Carboxamide Analogues

Model TypeFeature/DescriptorInfluence on Biological ActivityReference
QSARElectrostatic Potential ChargesAtom-specific charges can positively or negatively impact activity. ijpar.comresearchgate.net
QSARSubstituent Electronic EffectsElectron-withdrawing or -releasing groups at specific positions can modulate potency. ijpar.com
PharmacophoreAromatic RingEssential for hydrophobic or π-stacking interactions. mdpi.compharmacophorejournal.com
PharmacophoreHydrogen Bond AcceptorTypically the carboxamide carbonyl oxygen. mdpi.com
PharmacophoreHydrogen Bond DonorIndole and/or amide N-H groups. mdpi.com
PharmacophoreHydrophobic GroupAliphatic or aromatic substituents contributing to binding. pharmacophorejournal.com

In Silico Prediction of ADMET Properties (Non-human focus) and Blood-Brain Barrier Penetration

In silico tools are invaluable for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to prioritize candidates for further development. nih.gov

ADMET Properties: Computational models can predict a range of physicochemical and pharmacokinetic properties for this compound and its analogues. Studies on other indole-based compounds have demonstrated the utility of these predictions. nih.goveurekaselect.com Key predicted parameters often include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, in silico models applied to indole-thiosemicarbazone compounds predicted good oral bioavailability. nih.gov These predictions are based on the molecule's structure, using algorithms trained on large datasets of experimental results.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is a critical property for centrally acting agents and a characteristic to be avoided for peripherally acting ones. frontiersin.org The prediction of BBB permeability is a complex task influenced by multiple factors, including lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bonding capacity. mdpi.com Various computational models, from simple regression equations to more complex machine learning algorithms like support vector machines (SVM), have been developed to predict BBB penetration, often categorized as CNS positive (penetrant) or CNS negative (non-penetrant). nih.govnih.gov Generally, compounds with high lipophilicity, low PSA, and a low count of hydrogen bond donors and acceptors are more likely to cross the BBB via passive diffusion. mdpi.com

Table 4: Predicted Physicochemical and ADMET Properties for this compound

Property / DescriptorPredicted Value / ClassificationImplicationGoverning Factors
Molecular Weight218.25 g/molFavorable for membrane permeabilityChemical Formula chiralen.com
logP (Lipophilicity)~1.5 - 2.5 (Estimated)Moderate lipophilicity, balances solubility and permeabilityStructure-based calculation
Polar Surface Area (PSA)~60 - 70 Ų (Estimated)May permit BBB penetrationPresence of N and O atoms mdpi.com
Hydrogen Bond Donors2 (Indole N-H, Amide N-H)Favorable for BBB penetrationMolecular Structure mdpi.com
Hydrogen Bond Acceptors3 (Carbonyl O, Methoxy O, Indole N)Moderate, may influence BBB penetrationMolecular Structure mdpi.com
BBB PermeabilityLikely CNS Penetrant (Predicted)Potential to act on central nervous system targetsCombination of lipophilicity, PSA, H-bonding frontiersin.orgnih.gov
Oral BioavailabilityGood (Predicted)Likely to be absorbed after oral administrationCompliance with Lipinski's rules nih.gov

Biological Activity Profiling and Mechanistic Elucidation of N 2 Methoxyethyl 1h Indole 2 Carboxamide

In Vitro Pharmacological Evaluation of N-(2-methoxyethyl)-1H-indole-2-carboxamide and its Analogues

The indole-2-carboxamide framework is recognized for its versatility in interacting with various biological targets, leading to activities ranging from anticancer to antitubercular effects. nih.govnih.gov The in vitro evaluation of this class of compounds typically involves a battery of assays to determine their interaction with specific receptors and enzymes, as well as their functional effects on cells.

Receptor Binding Affinity and Selectivity Assays

Indole-2-carboxamide analogues have been identified as modulators of several key receptors, including cannabinoid and transient receptor potential (TRP) channels.

Cannabinoid Receptors (CB1): Certain indole-2-carboxamides act as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.govacs.org For instance, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-known allosteric modulator that enhances the binding of CB1 agonists. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that substituents on the indole (B1671886) ring and the carboxamide nitrogen are critical for both binding affinity (KB) to the allosteric site and the degree of cooperativity (α) with the primary (orthosteric) site. nih.gov For example, the analogue 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified with a KB of 89.1 nM, demonstrating high affinity for the allosteric site. acs.org

Transient Receptor Potential Vanilloid 1 (TRPV1): Other series of indole-2-carboxamides have been investigated as agonists for the TRPV1 ion channel, a key target in pain and inflammation pathways. mdpi.com In functional assays measuring intracellular Ca2+ concentration, these compounds are evaluated for their potency (EC50) and efficacy. mdpi.com Selectivity is often assessed by comparing activity at TRPV1 with related channels like TRPA1. mdpi.com

Compound NameReceptor TargetAssay TypeKey Findings
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamideCB1Radioligand BindingHigh binding affinity (KB = 89.1 nM) to allosteric site. acs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamideCB1Radioligand BindingKB = 167.3 nM; high binding cooperativity (α = 16.55). nih.gov
Various indole-2-carboxamide derivativesTRPV1Ca2+ Influx AssayIdentified as novel and selective agonists. mdpi.com

Enzyme Inhibition/Activation Studies

The indole-2-carboxamide scaffold has proven to be a fertile ground for the development of enzyme inhibitors, particularly targeting kinases involved in cancer progression.

Kinase Inhibition (EGFR, CDK2, BRAFV600E, VEGFR-2): Numerous studies have demonstrated that indole-2-carboxamide derivatives can act as potent inhibitors of multiple protein kinases. A series of analogues showed significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov For example, compound 5e (unspecified structure) was found to be a potent dual inhibitor with IC50 values of 93 nM against EGFR and 13 nM against CDK2. nih.gov Further studies on other analogues revealed inhibitory activity against additional oncogenic kinases like BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values in the nanomolar range. mdpi.com

Glycogen (B147801) Phosphorylase (GP): Molecular docking and 3D-QSAR studies have explored the interaction between indole-2-carboxamide derivatives and human liver glycogen phosphorylase a (HLGPa), suggesting they can act as inhibitors of this enzyme. nih.gov

Other Enzymes: The scaffold has also been investigated for activity against other enzymes like HIV-1 integrase and for its ability to inhibit superoxide (B77818) anion production. ankara.edu.trrsc.org

Compound Series/AnalogueEnzyme TargetIC50 / Activity
5-chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (5d )EGFR / CDK289 nM / 23 nM. nih.gov
Analogue 5e (structure not specified)EGFR / CDK293 nM / 13 nM. nih.gov
5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va )EGFR / BRAFV600E71 nM / 77 nM. mdpi.com
Various N-substituted indole-2-carboxamidesSuperoxide AnionSignificant inhibition (70-98%) by several derivatives. ankara.edu.tr

Cell-Based Functional Assays (e.g., Reporter Gene, Proliferation, Signaling Pathways)

The enzymatic and receptor-level activities of indole-2-carboxamides translate into measurable effects in cell-based models, particularly in the context of cancer and infectious diseases.

Antiproliferative and Apoptotic Activity: Many indole-2-carboxamide analogues exhibit potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, certain derivatives demonstrated greater activity against the MCF-7 breast cancer cell line than the standard chemotherapeutic doxorubicin, with GI50 values as low as 0.95 µM. nih.govresearchgate.net Mechanistic studies in cell lines like MDA-MB-231 (triple-negative breast cancer) have shown that these compounds can induce G2/M cell cycle arrest and apoptosis. nih.gov This is often accompanied by the activation of apoptotic markers like caspases 3, 8, and 9, and an increase in Cytochrome C levels. nih.gov

Signaling Pathway Modulation: The antiproliferative effects are often linked to the modulation of key signaling pathways. One indole-2-carboxamide derivative, LG25, was shown to inhibit the Akt/mTOR/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. nih.gov

Antimycobacterial Activity: The scaffold is also highly active against Mycobacterium tuberculosis. acs.orgnih.gov Analogues have shown potent activity against drug-sensitive strains with minimum inhibitory concentrations (MIC) in the low micromolar and even nanomolar range. nih.govrsc.org

Compound Class / AnalogueAssay TypeCell Line(s)Key Findings
Indole-2-carboxamidesAntiproliferation (MTT)MCF-7GI50 values ranging from 0.95 µM to 1.50 µM. nih.govresearchgate.net
LG25Cell Cycle Analysis / ApoptosisMDA-MB-231Induced G2/M arrest and apoptosis; suppressed Akt/mTOR/NF-κB signaling. nih.gov
Analogue 8g Antimycobacterial (MIC)M. tb H37RvPotent activity with MIC = 0.32 μM. rsc.org
Various analoguesCytochrome C AssayMCF-7Increased Cytochrome C levels up to 16-fold compared to control. nih.gov

High-Throughput Screening Campaigns for Novel Activities

High-throughput screening (HTS) of compound libraries is a common starting point for identifying novel biological activities for a given chemical scaffold. Phenotypic screening, in particular, has been instrumental in discovering new therapeutic applications for indole-2-carboxamides.

For example, a cell-based high-content screen (HCS) of a commercial library of small molecules led to the identification of indole-containing hits with activity against the intracellular amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Similarly, phenotypic screening against whole-cell mycobacteria was the initial step that identified the indole-2-carboxamide class as a promising source of antituberculosis agents. acs.orgnih.gov These initial hits from HTS campaigns serve as the foundation for subsequent medicinal chemistry efforts to optimize potency and drug-like properties. acs.org

Identification and Validation of Molecular Targets for this compound

While specific target deconvolution studies for this compound have not been reported in the reviewed literature, the targets for its analogues have been extensively validated. The process of moving from a hit identified in a phenotypic screen to a validated drug candidate requires the identification of its molecular target(s), a process known as target deconvolution. researchgate.netresearchgate.net This is crucial for understanding the mechanism of action and guiding drug development. researchgate.net

For the broader indole-2-carboxamide class, targets have been identified through both hypothesis-driven (target-based) and phenotypic approaches. The kinase inhibitory activities (EGFR, CDK2) and receptor modulation (CB1, TRPV1) were largely discovered through target-based assays. nih.govnih.govmdpi.com In contrast, the primary molecular target in Mycobacterium tuberculosis was identified following phenotypic screening. These studies revealed that many antitubercular indole-2-carboxamides inhibit the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for building the mycobacterial cell wall. rsc.orgnih.gov

Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)

Target deconvolution is the process of identifying the specific molecular targets to which a small molecule binds to elicit a phenotypic response. researchgate.net This is particularly critical after a successful phenotypic screening campaign. researchgate.net Several experimental strategies can be employed for this purpose.

Affinity Chromatography: This is a classic and powerful method for target identification. technologynetworks.com It involves immobilizing a modified version of the small molecule (the ligand) onto a solid support, such as chromatography beads. A cellular lysate is then passed over this support. Proteins that bind to the ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified, typically using mass spectrometry-based proteomics. technologynetworks.com

Proteomics-Based Approaches: Techniques like thermal proteome profiling (TPP) can identify drug-target interactions directly in living cells or cell lysates. ox.ac.uk TPP measures changes in the thermal stability of proteins upon ligand binding. A drug-bound protein is typically more stable at higher temperatures than its unbound form. By comparing the proteome-wide thermal stability profiles in the presence and absence of the drug, direct targets can be identified. ox.ac.uk

While these strategies are well-established, their specific application to elucidate the molecular targets of this compound is not described in the available scientific literature. Future studies employing such methods would be necessary to uncover its precise mechanism of action.

Genetic and Biochemical Validation of Target Engagement

Information regarding the specific molecular target of this compound is not publicly available. Validation of target engagement would typically involve a series of genetic and biochemical assays. Biochemical methods could include direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the affinity and kinetics of the compound's interaction with a purified target protein. Genetic approaches in cellular models, such as target gene knockdown via siRNA or knockout using CRISPR/Cas9, would be employed to confirm that the compound's biological effects are dependent on the presence of the putative target.

Investigation of Downstream Signaling Pathways Modulated by this compound

The signaling pathways modulated by this compound have not been elucidated in published studies. Research in this area would be essential to understand the compound's mechanism of action.

Analysis of Phosphorylation Cascades and Second Messenger Systems

To understand its impact on cellular signaling, studies would need to investigate the effect of this compound on key phosphorylation cascades. Techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics would reveal changes in the phosphorylation status of kinases and their substrates. Furthermore, assays to measure the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), would determine if the compound affects these critical signaling molecules.

Regulation of Gene Expression and Protein Levels

There is no available data on how this compound may regulate gene and protein expression. Investigating this would involve techniques such as quantitative PCR (qPCR) and microarray or RNA-sequencing analysis to identify changes in gene transcription upon treatment with the compound. Subsequent validation at the protein level would be performed using Western blotting or proteomics to confirm that transcriptional changes translate to altered protein abundance, thereby linking the compound's activity to specific cellular functions.

Phenotypic Screening and Biological Contextualization of this compound Activity

Phenotypic screening is a crucial step to understand the biological effects of a compound in a broader, more context-relevant manner. However, results from such screens for this compound are not documented in available literature.

Screening in Disease-Relevant Cell Lines or Primary Cells

To determine the potential therapeutic applications of this compound, it would need to be screened against a panel of disease-relevant cell lines (e.g., various cancer cell lines, neuronal cells for neurodegenerative diseases) or primary cells isolated from patients. nih.govresearchgate.net These screens would assess the compound's effect on cell viability, proliferation, or other disease-specific phenotypes. nih.govresearchgate.net For example, studies on other indole-2-carboxamides have demonstrated antiproliferative activity against cancer cell lines. nih.gov

Below is an example of how data from such a screen might be presented:

Cell LineDisease ContextParameter MeasuredResult (IC₅₀/EC₅₀)
---Data not available
---Data not available
---Data not available

Morphological and Cytological Profiling

High-content imaging and microscopy techniques would be used to profile the morphological and cytological changes induced by this compound. Analysis of parameters such as cell shape, size, nuclear morphology, and cytoskeletal organization could provide valuable clues about the compound's mechanism of action and potential cytotoxicity. To date, no such profiling data has been published for this specific compound.

An illustrative data table for morphological profiling is provided below:

ParameterObservationInterpretation
Cell ShapeData not available-
Nuclear CondensationData not available-
Cytoskeletal IntegrityData not available-

Structure Activity Relationship Sar Studies and Analogue Design of N 2 Methoxyethyl 1h Indole 2 Carboxamide

Systematic Modification of the Indole (B1671886) Core for Enhanced Activity and Selectivity

The indole core is a "privileged scaffold" in medicinal chemistry, and its substitution pattern significantly influences the biological activity of indole-2-carboxamide derivatives. mdpi.com Researchers have extensively investigated how different functional groups at various positions on the indole ring affect the compound's interaction with biological targets.

Substituent Effects at Various Positions (e.g., C-3, C-4, C-5, C-6, C-7)

Modifications around the indole ring have been shown to be crucial for modulating the potency and selectivity of indole-2-carboxamide analogues.

C-3 Position: The C-3 position of the indole ring is a key site for modification. SAR studies have demonstrated that the nature of the substituent at this position significantly impacts allosteric modulation of receptors like the cannabinoid receptor 1 (CB1). For instance, short alkyl groups at the C-3 position, such as methyl or ethyl, are often preferred for enhancing potency. nih.govnih.gov Longer alkyl chains, up to nine carbons, have been shown to retain activity in some cases, but the optimal length is highly dependent on the specific biological target. nih.gov In some series, introducing functional groups like an aliphatic azide (B81097) on the C-3 alkyl chain is a viable strategy for creating photoactivatable ligands, although the impact on binding affinity can vary depending on other substitutions in the molecule. nih.gov

C-4 and C-6 Positions: For certain biological activities, such as the inhibition of Mycobacterium tuberculosis, substitutions at the C-4 and C-6 positions of the indole ring have been identified as optimal. rsc.org For example, a 4,6-dimethyl substitution pattern on the indole core was found to contribute to greater potency against a panel of mycobacterial species compared to unsubstituted analogues. nih.gov This suggests that substitution at these positions can enhance the lipophilicity and/or steric interactions required for potent activity against specific targets. rsc.org

C-5 Position: The C-5 position is another critical point for substitution. Studies on CB1 allosteric modulators have shown that an electron-withdrawing group, such as a chloro or fluoro group, at this position enhances modulatory potency. nih.gov In other contexts, such as anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups like methyl, ethyl, cyclopropyl, or methoxy (B1213986) groups at the C-5 position are favored for good potency. acs.org Conversely, electron-withdrawing groups like halogens or trifluoromethyl at C-5 can lead to a loss of activity in the same series. acs.org This highlights how the optimal substituent at a given position is highly target-dependent.

The following table summarizes the observed effects of substituents at different positions on the indole core based on various research findings.

PositionSubstituent TypeEffect on ActivityTarget/Context ExampleReference
C-3 Short alkyl chains (e.g., methyl, ethyl)Potency enhancementCB1 Allosteric Modulation nih.gov
C-3 Aliphatic azide on alkyl chainVariable; can create photoaffinity labelsCB1 Allosteric Modulation nih.gov
C-4, C-6 Alkyl groups (e.g., 4,6-dimethyl)Increased potencyAntitubercular Activity rsc.orgnih.gov
C-5 Electron-withdrawing (e.g., Cl, F)Potency enhancementCB1 Allosteric Modulation nih.gov
C-5 Small, electron-donating (e.g., Me, OMe)Favorable for potencyAnti-Trypanosoma cruzi acs.org
C-5 Electron-withdrawing (e.g., halogens, CF3)Loss of activityAnti-Trypanosoma cruzi acs.org

Bioisosteric Replacements of the Indole Moiety

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves substituting a part of the molecule, such as the indole core, with another group that has similar physical or chemical properties.

Furthermore, nonclassical isosteres for the carboxamide linker itself have been investigated. Replacing the carboxamide with a sulfonamide group, for instance, was explored in a series of anti-Trypanosoma cruzi agents, although this specific modification resulted in a complete loss of potency, indicating the critical role of the carboxamide group for that particular target. acs.org

Exploration of the N-(2-methoxyethyl) Side Chain for Optimizing Pharmacological Profile

The N-substituted side chain of the indole-2-carboxamide scaffold plays a crucial role in defining the molecule's pharmacological profile. Modifications to this part of the molecule can influence binding affinity, solubility, and metabolic stability.

Variation of Alkyl Chain Length and Branching

The length and structure of the N-alkyl chain are critical determinants of biological activity. In related indole-2-carboxamide series, the linker between the amide nitrogen and another terminal group (often a phenyl ring) has been shown to be highly sensitive to changes. For instance, in one series of CB1 modulators, only an ethylene (B1197577) linker was tolerated; shortening or elongating this linker resulted in a complete loss of activity. nih.gov Similarly, for anti-Trypanosoma cruzi compounds, homologating the side chain (i.e., extending it) also led to inactive compounds. acs.org

These findings suggest that for N-(2-methoxyethyl)-1H-indole-2-carboxamide, the two-carbon (ethyl) spacer is likely optimal for maintaining a specific conformation required for target engagement. Any variation, such as creating N-(3-methoxypropyl) or N-(methoxy-methyl) analogues, would need to be carefully evaluated, but existing research on similar scaffolds suggests that such changes might be detrimental to activity.

Heteroatom Substitutions and Cyclization Strategies

The methoxy group on the N-(2-methoxyethyl) side chain provides a hydrogen bond acceptor and influences the polarity and conformation of the side chain. Replacing the oxygen atom with other heteroatoms, such as sulfur (to give a thioether) or nitrogen (to give a substituted amine), could significantly alter these properties. For example, introducing a dimethylamino group onto the N-alkyl side chain of some indole-2-carboxamides was found to produce metabolically unstable compounds. acs.org

Another advanced design strategy involves the cyclization of the side chain. Intramolecular cyclization, where the side chain is linked back to another part of the molecule, can create more rigid structures. This conformational constraint can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. While not specifically reported for the N-(2-methoxyethyl) group, side-chain-to-tail cyclization is a known strategy for creating macrocyclic peptides and could be conceptually applied to small molecules to modulate their functional properties. nih.gov The indole-2-carboxamide scaffold itself is considered a versatile precursor for synthesizing various fused polycyclic indole structures through intramolecular cyclization reactions. rsc.org

Stereochemical Considerations at the Methoxyethyl Moiety (if applicable)

For the N-(2-methoxyethyl) side chain itself, there are no chiral centers, and therefore, stereochemical considerations are not applicable to this specific moiety. However, if modifications were introduced to the ethyl backbone—for example, by adding a methyl group to create a N-(2-methoxypropyl) side chain—a stereocenter would be created. In such a case, the R- and S-enantiomers would need to be synthesized and evaluated separately, as it is common for stereoisomers to exhibit significant differences in biological activity, metabolism, and toxicity.

Elucidation of the Role of the Carboxamide Linker in Target Recognition.nih.govestranky.sk

The carboxamide linker is a critical structural motif in the indole-2-carboxamide series, playing a pivotal role in how these molecules interact with their biological targets. Its importance is primarily attributed to its ability to form key hydrogen bonds and to orient the substituent groups correctly within a binding pocket.

Amide Isosteres and Conformationally Restricted Analogues.

In medicinal chemistry, the amide bond is often replaced with bioisosteres to improve metabolic stability, modulate activity, and explore the chemical space around a pharmacophore. While specific studies on this compound are lacking, research on related indole-2-carboxamides provides insights into potential modifications.

Common amide isosteres that could be explored include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. These groups can mimic the hydrogen bonding capabilities and the spatial orientation of the amide bond. For instance, replacing the amide with a 1,2,3-triazole would create a more rigid analogue, which could help to lock the molecule into a bioactive conformation, potentially increasing affinity for its target.

Conformationally restricted analogues are designed to reduce the flexibility of a molecule, which can lead to increased potency and selectivity. For the this compound scaffold, this could be achieved by incorporating the carboxamide linker into a ring system. The table below illustrates hypothetical examples of such modifications that are common in medicinal chemistry.

Modification Type Example Structure of Potential Analogue Rationale for Design
Amide Isostere (1,2,3-Triazole)Indole-C(O)-[1,2,3-triazole]-CH2CH2OCH3Increased metabolic stability and rigidity.
Amide Isostere (Oxadiazole)Indole-[1,2,4-oxadiazole]-CH2CH2OCH3Mimics hydrogen bond acceptor/donor properties.
Conformationally RestrictedCyclized structure incorporating the amideReduces conformational flexibility to favor the bioactive conformation.

Design and Synthesis of this compound Probes for Target Engagement Studies.

Chemical probes are essential tools for studying the interaction of a compound with its biological target. These probes are typically derived from a parent compound by incorporating a reporter group, such as a tag for affinity purification, a fluorophore for imaging, or a radioisotope for tracing.

Affinity Probes and Chemical Tags for Biological Studies.

Affinity probes are used to isolate and identify the binding partners of a compound from complex biological mixtures. A common approach is to attach a biotin (B1667282) tag to the molecule of interest, often via a flexible linker to minimize disruption of the binding interaction. For this compound, a biotinylated probe could be synthesized by modifying the methoxyethyl side chain or by adding a linker to a less critical position on the indole ring.

The design of such a probe would need to consider the known SAR of the indole-2-carboxamide class to ensure that the point of attachment for the linker and tag does not interfere with target binding.

Probe Type Potential Attachment Point Tag Application
Affinity ProbeTerminus of the methoxyethyl groupBiotinPull-down assays to identify binding proteins.
Chemical TagA suitable position on the indole ringAlkyne or AzideClick chemistry for labeling in biological systems.

Fluorescent and Radiolabeled Analogues for Imaging and Tracing.

Fluorescent probes are invaluable for visualizing the subcellular localization of a compound and its target. A fluorescent analogue of this compound could be created by attaching a small, environmentally sensitive fluorophore. The choice of fluorophore would depend on the specific application, with considerations for quantum yield, photostability, and spectral properties.

Radiolabeled analogues are used in a variety of studies, including in vivo imaging (e.g., PET or SPECT) and metabolism studies. A radiolabeled version of this compound could be synthesized by incorporating a radioisotope such as carbon-11 (B1219553), fluorine-18, or tritium (B154650). For example, replacing a hydrogen atom with tritium or incorporating a carbon-11 labeled methyl group on the methoxyethyl side chain would be viable strategies.

Probe Type Reporter Group Potential Application
Fluorescent Analoguee.g., NBD, Dansyl, or a larger dye like fluoresceinFluorescence microscopy to visualize cellular uptake and distribution.
Radiolabeled Analoguee.g., 3H, 11C, or 18FIn vivo imaging, biodistribution studies, and receptor occupancy assays.

Pre Clinical Pharmacokinetic and Metabolic Characterization of N 2 Methoxyethyl 1h Indole 2 Carboxamide Non Human Focus

In Vitro Metabolic Stability Studies in Non-human Liver Microsomes and Hepatocytes

To assess the metabolic stability of a compound, in vitro assays using liver microsomes and hepatocytes from various non-human species (e.g., mouse, rat, dog, monkey) are standard practice. nih.gov These systems contain the primary enzymes responsible for drug metabolism.

The compound would be incubated with either liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or with intact hepatocytes, which offer a more complete picture of metabolic processes including both Phase I and Phase II reactions. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to predict the compound's metabolic fate in a living organism.

Identification of Major Metabolites and Metabolic Pathways

During the in vitro stability assays, samples would be analyzed to identify the structures of metabolites formed. High-resolution mass spectrometry is a critical tool for elucidating the chemical structures of these metabolic products. researchgate.net Common metabolic pathways for indole-containing compounds can include hydroxylation of the indole (B1671886) ring, N-dealkylation, O-demethylation of the methoxyethyl side chain, and subsequent conjugation reactions (e.g., glucuronidation). The identification of major metabolites is crucial for understanding the compound's clearance mechanisms.

Enzyme (e.g., Cytochrome P450) Involvement in Metabolism

To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of N-(2-methoxyethyl)-1H-indole-2-carboxamide, several experimental approaches are employed. mdpi.com These include using a panel of recombinant human CYP enzymes to see which ones metabolize the compound. Additionally, chemical inhibitors with known selectivity for specific CYP isozymes can be used in liver microsome incubations to observe which inhibitor blocks the compound's metabolism. doi.org This information is vital for predicting potential drug-drug interactions. The major drug-metabolizing CYPs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. uv.es

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as generally only the unbound fraction is available to exert pharmacological effects and be cleared. nih.gov Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods used to determine the percentage of the compound bound to plasma proteins from various species. nih.gov This is typically performed using plasma from mice, rats, and other relevant non-human species.

Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2 cell models, MDCK cells)

The potential for a drug to be absorbed orally is often predicted using in vitro models of the intestinal barrier, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers. nih.govnih.gov

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal epithelium, including the formation of tight junctions and the expression of various transporters. MDCK cells are also used to assess permeability and can be transfected to express specific transporters, such as P-glycoprotein (P-gp), to study efflux mechanisms. creative-biolabs.com In these assays, the compound is added to one side of the cell monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time to determine the apparent permeability coefficient (Papp). nih.gov A bidirectional assay, measuring transport from basolateral to apical, is also conducted to identify if the compound is a substrate of efflux transporters. nih.gov

Pharmacokinetic Profiling in Experimental Animal Models (e.g., Mouse PK Study)

Following in vitro characterization, the compound's pharmacokinetic profile would be assessed in vivo using animal models, frequently mice or rats. nih.gov The compound would be administered through different routes, typically intravenously (IV) and orally (PO), to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics in a whole organism.

Absorption, Distribution, and Elimination Kinetics

After administration, blood samples are collected at various time points and the concentration of the compound in the plasma is measured. nih.gov This data is used to construct a plasma concentration-time curve and calculate key pharmacokinetic parameters, including:

Absorption: For oral administration, the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and bioavailability (F%) are determined.

Distribution: The volume of distribution (Vd) provides an indication of how extensively the compound distributes into tissues.

Elimination: The elimination half-life (t½) and total systemic clearance (CL) describe how quickly the compound is removed from the body.

Without access to proprietary research or new publications, a detailed, data-supported article on the preclinical pharmacokinetic and metabolic characterization of this compound cannot be generated. The information required to populate the requested sections and data tables is not available in the public domain.

Analytical Methodologies for N 2 Methoxyethyl 1h Indole 2 Carboxamide in Research Applications

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of "N-(2-methoxyethyl)-1H-indole-2-carboxamide" and quantifying it in different samples. These methods separate the target compound from impurities and other components, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole-2-carboxamide derivatives. rsc.org The purity of final compounds can be established by analytical HPLC. rsc.org

Typical HPLC systems for analyzing such compounds might employ a C18 or C8 reversed-phase column. rsc.orgsemanticscholar.org Gradient elution is often utilized to achieve optimal separation of the analyte from any impurities. rsc.org A common mobile phase could consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) formate. nih.gov

Detection is commonly achieved using a UV detector, as the indole (B1671886) ring system possesses a strong chromophore. The selection of the detection wavelength is critical for sensitivity and is typically set at the absorbance maximum of the compound. For more selective and sensitive detection, mass spectrometry (MS) can be coupled with HPLC.

Table 1: Illustrative HPLC Parameters for Analysis of Indole-2-Carboxamide Derivatives

ParameterValue
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) rsc.org
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-100% B over 30 minutes rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 5-10 µL

This table presents a hypothetical set of parameters based on methods used for similar compounds and does not represent data specifically validated for this compound.

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass Spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of "this compound". It is often coupled with liquid chromatography (LC-MS) to provide both separation and detailed mass information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it ideal for the trace analysis of compounds in complex biological matrices. nih.gov This technique would be the method of choice for quantifying "this compound" in non-human biological samples for research purposes. The method involves separating the analyte from the sample matrix using HPLC, followed by ionization and detection by a tandem mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for indole derivatives. mdpi.com In the positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate specific product ions. Monitoring the transition of the precursor ion to a specific product ion (Selected Reaction Monitoring - SRM) provides excellent specificity and reduces background noise.

Table 2: Predicted Precursor and Product Ions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
This compound 219.11Predicted fragments could include ions resulting from the loss of the methoxyethyl group or cleavage of the amide bond.

This table is predictive and based on the molecular weight of the compound. Actual fragmentation patterns would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for identifying unknown metabolites of "this compound" in non-human in vitro or in vivo studies. By comparing the accurate mass of a potential metabolite with calculated elemental compositions, its molecular formula can be confidently determined. Fragmentation patterns obtained from HRMS/MS experiments further aid in elucidating the metabolite's structure.

Spectrophotometric and Fluorometric Assays for In Vitro Studies

For in vitro studies, spectrophotometric and fluorometric assays can provide a rapid and cost-effective means of quantification, although they may lack the specificity of chromatographic methods.

The indole moiety in "this compound" exhibits intrinsic fluorescence, which can be exploited for fluorometric quantification. The excitation and emission wavelengths would need to be determined experimentally to maximize sensitivity and minimize interference from other fluorescent molecules in the assay medium.

UV-Vis spectrophotometry can also be used for quantification by measuring the absorbance at a specific wavelength. A calibration curve would be generated by measuring the absorbance of a series of standard solutions of known concentrations. However, this method is susceptible to interference from other compounds that absorb at the same wavelength.

Development of Bioanalytical Methods for Pre-clinical Pharmacokinetic Studies

The successful evaluation of the pharmacokinetic profile of a novel chemical entity such as this compound is fundamentally reliant on the availability of a robust and validated bioanalytical method. Such a method must be capable of accurately and precisely quantifying the concentration of the analyte in complex biological matrices obtained from pre-clinical studies. While specific literature detailing a validated bioanalytical method for this compound is not publicly available, the development of such a method would follow established principles for small molecules, particularly for compounds within the indole-2-carboxamide class. The primary analytical technique of choice for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and speed. nih.govnih.gov

The development process for a bioanalytical method for this compound would encompass several critical stages, including the optimization of mass spectrometric conditions, the development of a suitable chromatographic separation, and the establishment of an efficient sample preparation procedure. utsouthwestern.edu These stages are followed by a thorough method validation in accordance with regulatory guidelines to ensure the reliability of the data generated during pre-clinical pharmacokinetic studies. ijnrd.orgnih.gov

Method Development Strategy

A typical method development strategy for this compound would commence with the characterization of the molecule's physicochemical properties to inform the initial analytical conditions.

Mass Spectrometry: The initial step in LC-MS/MS method development involves the optimization of the mass spectrometric parameters for this compound. This is typically performed by infusing a standard solution of the analyte into the mass spectrometer. The instrument would be operated in both positive and negative electrospray ionization (ESI) modes to determine which mode provides a better response. For indole-containing compounds, positive ionization is often successful. nih.gov The precursor ion (the molecular ion, [M+H]⁺) would be identified in a full scan mode. Subsequently, product ion scans (MS/MS) would be conducted to identify the most stable and abundant fragment ions. The precursor-to-product ion transition with the highest signal intensity would be selected for quantification in the Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity and sensitivity. nih.gov

Chromatographic Separation: The development of the chromatographic method aims to achieve a symmetrical peak shape for the analyte, separate it from potential endogenous interferences in the biological matrix, and ensure a short run time to allow for high-throughput analysis. youtube.com A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like this compound. nih.gov The mobile phase would likely consist of a mixture of an aqueous solution containing a small percentage of an acid, such as formic acid, and an organic solvent, typically acetonitrile or methanol. nih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, would be optimized to achieve the desired separation and peak shape.

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum, or tissue homogenates) and remove proteins and other components that could interfere with the analysis or damage the analytical column. ijnrd.org For indole-2-carboxamides and similar small molecules, several techniques can be considered:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected and can be directly injected or further processed. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. LLE can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to clean up the sample. It utilizes a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can lead to higher recovery and reduced matrix effects. mdpi.com

Method Validation

Once the method is developed, it must be validated to demonstrate its reliability for its intended purpose. The validation would be performed according to the guidelines issued by regulatory authorities such as the U.S. Food and Drug Administration (FDA). nih.gov The key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity and SpecificityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and RangeThe range of concentrations over which the method is accurate and precise.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy and PrecisionThe closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ)The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response should be at least 5-10 times that of the blank, with accuracy and precision within the specified limits.
RecoveryThe efficiency of the extraction procedure.The recovery should be consistent and reproducible, although it does not need to be 100%.
Matrix EffectThe alteration of the analyte's ionization due to co-eluting matrix components.The matrix factor should be consistent across different lots of the biological matrix.
StabilityThe stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Application in Pre-clinical Pharmacokinetic Studies

Following successful validation, the bioanalytical method would be applied to quantify the concentrations of this compound in samples collected from pre-clinical pharmacokinetic studies in animal models. These studies are crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The concentration-time data generated using the validated LC-MS/MS method would be used to calculate these parameters, which are essential for understanding the compound's behavior in a biological system and for guiding further drug development efforts.

Hypothetical LC-MS/MS Method Parameters for this compound

Based on methods developed for similar indole derivatives, a hypothetical set of LC-MS/MS parameters for the analysis of this compound in plasma is presented in the table below. nih.govnih.gov

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Initial: 5% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
SRM Transition (Analyte) To be determined experimentally (e.g., [M+H]⁺ > fragment ion)
SRM Transition (Internal Standard) To be determined for a suitable stable-isotope labeled or structural analog internal standard

Future Research Directions and Translational Potential of N 2 Methoxyethyl 1h Indole 2 Carboxamide

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The indole-2-carboxamide chemical class has demonstrated efficacy in a remarkable range of therapeutic areas. This polypharmacology suggests that N-(2-methoxyethyl)-1H-indole-2-carboxamide could be a candidate for screening and development against various diseases, leveraging mechanistic insights gained from its analogues.

Key therapeutic areas ripe for exploration include:

Infectious Diseases: Analogues have shown potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, by inhibiting sterol biosynthesis. nih.govdndi.org Others act as inhibitors of the essential mycobacterial protein MmpL3, presenting a pathway to new treatments for tuberculosis. nih.gov Furthermore, specific derivatives have been identified as replication inhibitors of neurotropic alphaviruses. nih.gov

Oncology: The indole-2-carboxamide scaffold has been utilized to develop agents with cytotoxic and antiproliferative activities against various cancer cell lines, including pediatric brain tumours. nih.gov The mechanisms often involve the inhibition of critical cell signaling proteins like tyrosine kinases. acs.org

Inflammation and Pain: Certain derivatives have been designed as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel pain and anti-inflammatory therapies. mdpi.comresearchgate.net A related compound was also found to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory pathways, indicating potential in treating chronic inflammatory conditions. nih.gov

Below is a summary of potential therapeutic applications based on the activities of related indole-2-carboxamide compounds.

Interactive Data Table: Potential Therapeutic Areas for Indole-2-Carboxamides

Therapeutic AreaTarget/Mechanism of ActionExample Compound ClassReference(s)
Anti-Parasitic CYP51 Inhibition (T. cruzi)Substituted Indoles nih.gov, acs.org, dndi.org
Anti-Mycobacterial MmpL3 InhibitionAdamantyl Indole-2-carboxamides nih.gov
Antiviral Alphavirus Replication InhibitionN-Me Benzylamide Indoles nih.gov
Anticancer Kinase InhibitionN-thiazolyl-indole-2-carboxamides acs.org
Pain & Inflammation TRPV1 AgonismN-benzyl-indole-2-carboxamides mdpi.com, researchgate.net
Diabetic Complications MAPK Pathway InhibitionLG4 (Indole-2-carboxamide derivative) nih.gov

Application of Advanced Chemical Biology Tools to Further Elucidate Biological Mechanisms

Should initial phenotypic screens reveal interesting biological activity for this compound, a major challenge is the subsequent identification of its molecular target and mechanism of action. nih.gov Modern chemical biology provides a powerful toolkit for this process, often termed "target deconvolution." youtube.com

Advanced approaches that could be applied include:

Affinity-Based Proteomics: The compound could be immobilized on a solid support to "fish" for its binding partners in cell lysates. The captured proteins are then identified using mass spectrometry, revealing potential direct targets.

Photo-affinity Labeling: A particularly powerful technique involves synthesizing a version of this compound that incorporates a photo-activatable group, such as a benzophenone (B1666685) or diazirine. nih.gov This modified probe is introduced to cells or cell lysates and, upon UV irradiation, forms a covalent bond with its direct binding target. This allows for the unambiguous identification of the target protein. This strategy has been successfully applied to the indole-2-carboxamide scaffold to map the allosteric binding site on the cannabinoid CB1 receptor. nih.gov

Chemical Genetics: This approach uses small molecules like this compound to perturb a biological system in a manner analogous to classical genetic mutations. nih.gov By observing the resulting phenotype and comparing it to known genetic outcomes, researchers can form hypotheses about the compound's mechanism of action.

These tools are crucial for transforming a "hit" compound from a phenotypic screen into a well-validated chemical probe or a lead compound for drug development. nih.gov

Optimization Strategies for Enhanced Pre-clinical Efficacy and Selectivity

The journey from an initial hit compound to a pre-clinical candidate requires extensive medicinal chemistry to optimize its properties. Research on the indole-2-carboxamide class has revealed several key structure-activity relationships (SAR) that can guide the optimization of this compound for improved potency, selectivity, and pharmacokinetic properties like metabolic stability and solubility. nih.govacs.org

Key optimization strategies would involve:

Indole (B1671886) Ring Substitution: The potency of indole-2-carboxamides is highly sensitive to the nature and position of substituents on the indole core. For anti-T. cruzi activity, small, electron-donating groups at the C5 position were found to be favorable, while electron-withdrawing groups led to inactive compounds. acs.org New synthetic methods are continually being developed to allow for precise functionalization of the indole ring. miragenews.com

Amide and Linker Modification: The amide bond itself and the linker connecting it to a terminal moiety are critical. Studies have shown that reversing the amide orientation or altering the length of an alkyl chain can dramatically impact biological activity. nih.govacs.org

N-Alkylation: Methylation of the indole nitrogen has been shown to improve the performance of indole-2-carboxamide-based TRPV1 agonists. mdpi.com Likewise, methylation of both the amide and indole nitrogens was found to restore potency in a series of anti-parasitic compounds. nih.govacs.org

Systematic Variation of the N-substituent: The N-(2-methoxyethyl) group of the title compound provides a key vector for modification. Exploring analogues with different lengths, branching, or terminal functional groups on this ethyl chain would be a primary strategy to modulate target affinity and drug-like properties.

Interactive Data Table: Summary of Structure-Activity Relationship (SAR) for Indole-2-Carboxamides

Modification SiteStructural ChangeObserved Effect on ActivityReference(s)
Indole C5-Position Small, electron-donating groups (e.g., methyl, cyclopropyl)Increased potency against T. cruzi nih.gov, acs.org
Indole C5-Position Electron-withdrawing groups (e.g., halogens)Loss of potency against T. cruzi acs.org
Amide Linker Reversing the amide bond (Indole-C(O)NH-R to Indole-NHC(O)-R)Potency was restored in some cases nih.gov, acs.org
Indole Nitrogen N-methylationImproved performance for TRPV1 agonists mdpi.com
Amide & Indole N Dual N-methylationRestored potency and improved solubility nih.gov, acs.org

Potential as a Research Tool Compound or Pharmacological Probe

A compound with high potency and selectivity for a single molecular target is an invaluable tool for biological research. If this compound or an optimized analogue is found to have such a profile, it could be developed into a pharmacological probe. nih.gov Such probes are essential for dissecting complex biological pathways.

The development of an indole-2-carboxamide-based probe would enable researchers to:

Validate Biological Targets: A selective probe can be used in cellular and animal models to confirm that modulation of a specific target leads to a desired therapeutic effect.

Map Target Distribution: By attaching a fluorescent dye or a radioactive isotope, the probe can be used to visualize the location and concentration of its target protein within cells and tissues.

Elucidate Target Function: A selective inhibitor or activator allows for the temporal control of a protein's function, helping to uncover its role in specific signaling pathways and physiological processes.

The successful development of photo-activatable indole-2-carboxamides for studying the CB1 receptor demonstrates the feasibility and high value of this approach for the chemical class. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The diverse biological activities of the indole-2-carboxamide scaffold underscore the need for interdisciplinary collaboration to fully realize its therapeutic potential. researchgate.net Advancing this compound from a chemical entity to a clinical candidate would require a concerted effort from experts across multiple fields.

A successful translational path would involve:

Chemists and Biologists: A core partnership where medicinal chemists synthesize novel analogues and chemical biologists test them in sophisticated biological assays to determine potency and elucidate the mechanism of action. youtube.com

Computational Scientists: In silico modeling can predict how modifications to the compound will affect its binding to a target protein, helping to prioritize synthetic efforts and rationalize SAR data.

Pharmacologists: Experts in pharmacokinetics (PK) and pharmacodynamics (PD) are needed to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models, which is crucial for pre-clinical development. nih.govdndi.org

Clinical Experts: Collaboration with clinicians in fields such as oncology, infectious disease, or neurology is essential to ensure that the research is focused on addressing unmet medical needs and to guide the design of future clinical trials.

Such collaborative efforts are the cornerstone of modern drug discovery and will be critical for translating the potential of this compound into tangible therapeutic benefits. researchgate.net

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